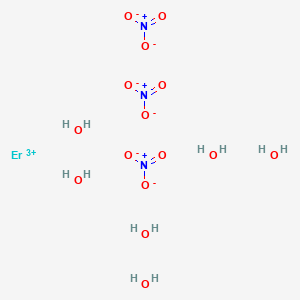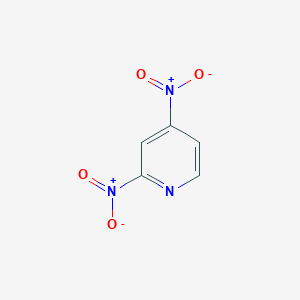
2,4-Dinitropyridine
Descripción general
Descripción
2,4-Dinitropyridine is an organic compound with the molecular formula C5H3N3O4 It is a derivative of pyridine, where two nitro groups are substituted at the 2nd and 4th positions of the pyridine ring
Mecanismo De Acción
Target of Action
It’s structurally similar to 2,4-dinitrophenol, which is known to act on mitochondrial proteins, specifically those involved in oxidative phosphorylation .
Mode of Action
This means it could disrupt the process by which cells produce ATP, the primary energy currency of the cell .
Biochemical Pathways
4-nitropyridine, a related compound, is known to be involved in the synthesis of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
Result of Action
Given its potential role as an uncoupler of oxidative phosphorylation, it could lead to a significant increase in metabolic rate and heat production at the cellular level .
Análisis Bioquímico
Biochemical Properties
It is known that the azide group and azo bridge play an important role in improving the heats of formation of energetic pyridine-based materials . The steric hindrance effect is a decisive factor for structural stability .
Molecular Mechanism
It is known that when a p-p conjugation is formed between the nitrogen atom and pyridine ring, the bond between nitrogen and hydrogen atoms may be broken as the trigger bond .
Temporal Effects in Laboratory Settings
It is known that the continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .
Metabolic Pathways
It is known that high-nitrogen materials, which have large numbers of N–N and C–N bonds and few or no nitro groups, typically gain energy from their very high positive heats of formation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dinitropyridine can be synthesized through the nitration of pyridine derivatives. One common method involves the reaction of pyridine N-oxide with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to form this compound N-oxide. This intermediate is then reduced using phosphorus trichloride (PCl3) to yield the final product .
Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better control over reaction conditions, leading to higher yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dinitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like ammonia (NH3) or amines in the presence of a base.
Major Products:
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of 2,4-diaminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dinitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
3-Nitropyridine: A mononitro derivative of pyridine with different reactivity and applications.
4-Nitropyridine: Another mononitro derivative with distinct chemical properties.
2,3,4,5-Tetranitropyridine: A highly nitrated derivative with potential use as a high-energy-density compound.
Propiedades
IUPAC Name |
2,4-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-7(10)4-1-2-6-5(3-4)8(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFUBPKCDYGIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376488 | |
| Record name | 2,4-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14916-61-1 | |
| Record name | 2,4-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-3,3'-spirobi[benzo[f]chromene]](/img/structure/B80375.png)
![acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B80376.png)




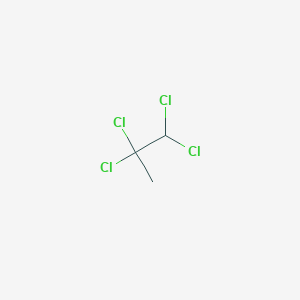

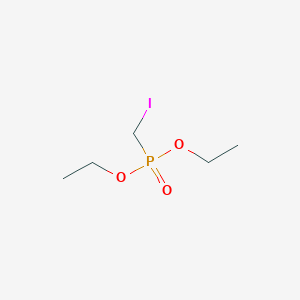

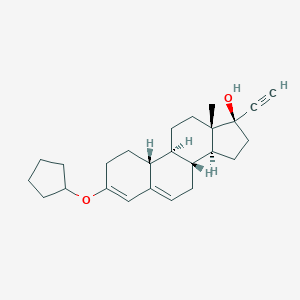
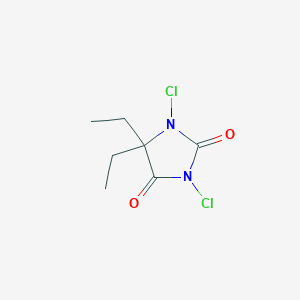
![2-Methyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B80396.png)
